TAS-103 dihydrochloride

Catalog No.
S548642
CAS No.
174634-09-4
M.F
C20H20ClN3O2
M. Wt
369.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TAS-103 dihydrochloride

CAS Number

174634-09-4

Product Name

TAS-103 dihydrochloride

IUPAC Name

6-[2-(dimethylamino)ethylamino]-3-hydroxyindeno[2,1-c]quinolin-7-one;hydrochloride

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

InChI

InChI=1S/C20H19N3O2.ClH/c1-23(2)10-9-21-20-18-17(13-5-3-4-6-14(13)19(18)25)15-8-7-12(24)11-16(15)22-20;/h3-8,11,24H,9-10H2,1-2H3,(H,21,22);1H

InChI Key

YIXMZTZPXFTXTJ-UHFFFAOYSA-N

SMILES

CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43.Cl.Cl

Solubility

soluble in water, not soluble in DMSO, not soluble in chloroform.

Synonyms

TAS103; TAS-103; TAS 103; BMS247615; BMS 247615; BMS-247615.

Canonical SMILES

CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43.Cl

Description

The exact mass of the compound 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water, not soluble in DMSO, not soluble in chloroform.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antitumor Activity

TAS-103 is a derivative of quinoline, a class of organic compounds with various applications. Research has shown that TAS-103 exhibits antitumor activity in both mouse and human tumor models []. This makes it a potential candidate for cancer treatment.

Mechanism of Action

The exact mechanism by which TAS-103 exerts its antitumor effect is still under investigation. Initially, it was believed to be a potent topoisomerase II poison, enzymes that play a crucial role in DNA replication []. Topoisomerase II helps manage the topological state of DNA during various cellular processes. However, further studies suggest a more complex mechanism of action [].

TAS-103 dihydrochloride is a synthetic compound that belongs to the class of quinoline derivatives. It is primarily recognized for its dual inhibitory action on DNA topoisomerases I and II, which are crucial enzymes involved in DNA replication and transcription. The compound is also known by its synonym, BMS-247615 dihydrochloride. It has been investigated for its potential as an anticancer agent due to its ability to induce cytotoxic effects in various tumor models, both murine and human .

TAS-103 has been shown to exhibit antitumor activity in pre-clinical studies [, ]. The exact mechanism of action is not fully understood, but it has been proposed to target enzymes called topoisomerases [, ]. Topoisomerases play a crucial role in DNA replication and are essential for cell division. TAS-103 might interfere with the activity of topoisomerases, leading to DNA damage and ultimately cell death in cancer cells [].

  • Cytotoxicity (toxicity to cells): Since it targets rapidly dividing cells, it might also harm healthy tissues with high turnover rates.
  • Genotoxicity (DNA damage): Interfering with topoisomerase activity can lead to DNA damage, potentially increasing the risk of mutations and cancer.

TAS-103 dihydrochloride functions as an inhibitor of DNA topoisomerases, enzymes that manage the overwinding or underwinding of DNA strands during replication. The compound stabilizes the topoisomerase-DNA complex, preventing the normal re-ligation of DNA strands after they have been cleaved. This action leads to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptotic pathways in cancer cells . The inhibitory concentrations (IC50) for topoisomerases I and II are reported to be 2 µM and 6.5 µM, respectively .

The biological activity of TAS-103 dihydrochloride is primarily associated with its role as an antitumor agent. Research indicates that it exhibits significant cytotoxicity against a variety of cancer cell lines by inducing apoptosis through the stabilization of topoisomerase-DNA complexes. Additionally, TAS-103 has shown promising results in preclinical studies, demonstrating efficacy in inhibiting tumor growth in xenograft models . Its unique binding properties to topoisomerases allow it to exert a potent effect on cellular proliferation.

The synthesis of TAS-103 dihydrochloride involves several steps typical for quinoline derivatives. While specific methods may vary, general approaches include:

  • Formation of the Quinoline Core: This typically involves cyclization reactions starting from appropriate precursors.
  • Functionalization: Introduction of substituents that enhance biological activity or solubility.
  • Hydrochloride Salt Formation: The final step often includes reacting the base form of TAS-103 with hydrochloric acid to yield the dihydrochloride salt, which improves its stability and solubility in aqueous solutions .

TAS-103 dihydrochloride is primarily explored for its applications in cancer therapy. Its ability to inhibit DNA topoisomerases makes it a candidate for treating various malignancies, particularly those that are resistant to conventional therapies. In addition to its use as a research tool in pharmacological studies, it holds potential for development into a therapeutic agent for clinical use against tumors characterized by rapid cell division and high rates of DNA replication .

Studies have demonstrated that TAS-103 interacts specifically with human topoisomerase IIα even in the absence of DNA, suggesting that direct enzyme-drug interactions are critical for its mechanism of action . Furthermore, research using nuclear magnetic resonance spectroscopy has shown that TAS-103 undergoes self-association and exhibits unique binding characteristics when interacting with DNA, which may contribute to its efficacy as an anticancer agent .

Several compounds share structural or functional similarities with TAS-103 dihydrochloride. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
CamptothecinInhibits topoisomerase IDerived from the Camptotheca acuminata plant; used in clinical settings.
EtoposideInhibits topoisomerase IICommonly used in chemotherapy; derived from podophyllotoxin.
DoxorubicinIntercalates DNA and inhibits topoisomerasesWidely used chemotherapeutic agent; associated with cardiotoxicity.
IrinotecanInhibits topoisomerase IProdrug form of SN-38; used in colorectal cancer treatment.

TAS-103 dihydrochloride is unique due to its dual inhibition profile against both topoisomerases I and II, providing a broader spectrum of activity compared to other similar compounds that typically target only one type of enzyme . This dual action may enhance its therapeutic potential while reducing the likelihood of resistance development commonly seen with single-target agents.

Iα/IIβ

Stabilization of Cleavable Complexes

TAS-103 dihydrochloride exhibits potent activity against human topoisomerase IIα and IIβ, with an IC50 of 6.5 microM against topoisomerase IIα, demonstrating equipotent activity compared to etoposide [1] [5] [13]. The compound's interaction with topoisomerase II represents its primary mechanism of cytotoxic action, as demonstrated through yeast genetic systems that allowed manipulation of topoisomerase activity and drug sensitivity [5] [23].

The stabilization of cleavable complexes by TAS-103 involves direct binding to human topoisomerase IIα in the absence of DNA, suggesting that enzyme-drug interactions play a crucial role in the formation of the ternary topoisomerase II-drug-DNA complex [5] [23]. This direct enzyme binding distinguishes TAS-103 from purely DNA-intercalating agents and contributes to its potent topoisomerase II inhibitory activity [5] [9]. The compound generates DNA cleavage complexes with topoisomerase II that are comparable in amount to those induced by etoposide, establishing TAS-103 as an effective topoisomerase II poison [13] [20].

TAS-103 demonstrates similar activity against both topoisomerase IIα and topoisomerase IIβ isoforms, with the drug enhancing DNA cleavage mediated by both enzymes in vitro [5] [24]. The superhelical specificity of TAS-103 shows concentration-dependent characteristics, with values ranging from 1.2-1.6 at low drug concentrations to 7.1-9.3 at concentrations that induce full intercalation [24]. This concentration dependence reflects the dual nature of TAS-103 action, combining intercalative DNA binding with specific topoisomerase II targeting [24] [25].

Topoisomerase TypeMechanismEffectSpecificityReference
Topoisomerase IIαDirect enzyme bindingCleavable complex stabilizationPrimary cellular target [5] [23]
Topoisomerase IIβCleavable complex formationEnhanced DNA cleavageSimilar to IIα [5] [24]
Both isoformsIntercalation-enhanced bindingConcentration-dependent activitySuperhelical specificity 7.1-9.3 [24] [25]

Inhibition of DNA Religation

The primary mechanism through which TAS-103 enhances topoisomerase II-mediated DNA cleavage involves the inhibition of the DNA religation reaction of the enzyme [5] [9] [23]. Like etoposide, TAS-103 preferentially blocks the religation step of the topoisomerase II catalytic cycle, leading to the accumulation of stable DNA-protein crosslinks that ultimately trigger apoptotic pathways [5] [23] [26].

TAS-103 induces topoisomerase II-mediated DNA cleavage at sites similar to those observed with etoposide treatment, indicating shared mechanistic features in their interaction with the enzyme [5] [23]. The compound's ability to inhibit DNA religation represents its primary mode of topoisomerase II poisoning, distinguishing it from catalytic inhibitors that would completely block enzyme function [5] [9]. This selective inhibition of the religation reaction allows TAS-103 to trap topoisomerase II in cleavable complexes while maintaining some enzymatic activity necessary for essential cellular processes [23] [26].

The religation inhibition mechanism involves TAS-103 binding to the topoisomerase II-DNA complex in a manner that prevents the re-sealing of the transient DNA breaks created during the enzyme's normal catalytic cycle [5] [9]. This stabilization of cleavable complexes leads to the conversion of reversible DNA breaks into permanent double-strand breaks, which accumulate and eventually overwhelm cellular DNA repair mechanisms [5] [23]. The efficiency of TAS-103 in blocking DNA religation correlates with its cytotoxic potency, establishing this mechanism as the primary determinant of its anticancer activity [9] [20].

Mechanism ComponentTopoisomerase IIαTopoisomerase IIβComparison to EtoposideReference
Religation inhibitionPrimary mechanismSimilar activityEquipotent blocking [5] [9] [23]
Cleavage site patternEtoposide-like sitesConsistent patternNearly identical [5] [23]
Complex stabilityHighly stableComparable stabilitySimilar persistence [5] [13]
Catalytic activityPartially preservedMaintained functionSelective inhibition [5] [26]

TAS-103 dihydrochloride, chemically known as 6-[[2-(dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride, exhibits a unique dual mode of DNA binding that distinguishes it from conventional DNA-interactive anticancer agents [1] [2]. Nuclear magnetic resonance spectroscopy studies combined with thermal melting analysis and viscosity measurements have revealed that TAS-103 demonstrates two distinct binding modes with DNA: intercalation and surface binding, with the latter representing the predominant interaction [1].

The intercalation mode occurs at lower drug-to-base pair ratios and involves the insertion of the aromatic quinoline chromophore between adjacent DNA base pairs [1] [3]. Hydrodynamic studies using viscosity measurements have confirmed this intercalative binding, showing significant increases in relative viscosity similar to those observed with classical intercalators like ethidium bromide [1]. The viscosity enhancement indicates lengthening of the DNA double helix, a characteristic signature of intercalation. Nuclear magnetic resonance two-dimensional spectra and structure computation techniques demonstrate that this intercalative binding involves π-π stacking interactions between the aromatic chromophore of TAS-103 and the DNA bases [1].

In contrast, the surface binding mode represents the major binding interaction of TAS-103 with DNA [1] [2]. This binding occurs primarily on the external surface of the DNA double helix and involves interactions with the major groove [4]. Chemical shift analysis from nuclear magnetic resonance spectroscopy reveals that surface binding predominates at higher drug concentrations, with the compound binding to the outside of the DNA helix rather than inserting between base pairs [1]. This outside binding mode is characterized by hypochromic and hypsochromic effects in ultraviolet-visible spectroscopy, indicating strong drug-DNA interactions without the structural distortion typically associated with intercalation [1].

The binding affinity of TAS-103 for DNA is comparable to that of ethidium bromide, demonstrating significant thermal stabilization of the DNA double helix [1]. Differential absorption spectroscopy studies reveal a complex binding profile with three distinct regions: initial binding at low drug-to-base pair ratios, followed by a transition phase, and finally saturation at higher concentrations [5]. This multiphasic binding behavior reflects the transition from intercalative to surface binding modes as drug concentration increases.

Sequence specificity studies using homopolymers poly(dA)·poly(dT) and poly(dG)·poly(dC) have demonstrated that TAS-103 exhibits marked sequence-dependent binding preferences, particularly in the surface binding mode [5]. The compound shows differential binding to different base pair sequences, with stronger interactions observed with guanine-cytosine rich regions compared to adenine-thymine sequences [1].

Disruption of DNA-Protein Interactions

TAS-103 dihydrochloride exerts its cytotoxic effects through multiple mechanisms involving the disruption of critical DNA-protein interactions. The primary targets include DNA topoisomerases and various DNA-binding proteins essential for cellular processes [6] [7] [8].

Topoisomerase I Interactions: TAS-103 acts as a topoisomerase I poison by stabilizing the cleavable complex formed between topoisomerase I and DNA [6] [7]. The compound binds to the topoisomerase I-DNA complex and prevents the normal religation reaction, leading to the accumulation of single-strand breaks [7]. In vitro studies demonstrate that TAS-103 enhances topoisomerase I-mediated DNA cleavage with an inhibitory concentration (IC50) of approximately 2 micromolar [9]. The stabilization of these cleavable complexes converts normally transient enzyme-DNA intermediates into permanent lesions that trigger cellular apoptosis [10].

Topoisomerase II Interactions: TAS-103 demonstrates even greater potency against topoisomerase II, with IC50 values of 6.5 micromolar for topoisomerase IIα [9] [7]. The compound binds directly to human topoisomerase IIα in the absence of DNA, suggesting that enzyme-drug interactions play a crucial role in the formation of the ternary topoisomerase II-drug-DNA complex [7]. Unlike some topoisomerase II inhibitors, TAS-103 enhances DNA cleavage primarily by inhibiting the religation reaction rather than promoting the initial cleavage step [7]. This mechanism results in the accumulation of double-strand breaks that are particularly cytotoxic to rapidly dividing cancer cells.

Signal Recognition Particle Disruption: Recent studies have identified the signal recognition particle (SRP) as an additional target of TAS-103 [8]. The compound binds specifically to the 54-kilodalton subunit (SRP54) of the signal recognition particle and disrupts SRP complex formation at concentrations around 10 micromolar [8]. This disruption leads to the destabilization and eventual degradation of SRP14 and SRP19 subunits, impairing the proper delivery of secretory proteins in cells [8]. The targeting of SRP represents a novel mechanism of action that may contribute to the broad-spectrum anticancer activity of TAS-103.

General DNA-Protein Complex Destabilization: Beyond specific enzyme targets, TAS-103 can disrupt various DNA-protein interactions through its dual binding modes [11] [10]. The surface binding of TAS-103 to DNA can interfere with the recognition and binding of transcription factors, DNA repair proteins, and other regulatory proteins that require specific DNA contacts [11]. This broad disruption of protein-DNA interactions contributes to the compound's ability to overcome various forms of drug resistance and its effectiveness against diverse cancer cell types.

The cytotoxicity of TAS-103 correlates more strongly with the formation of DNA-topoisomerase cleavable complexes than with the cellular accumulation of the drug itself [10]. This relationship supports the concept that the disruption of DNA-protein interactions, rather than simple DNA binding, is the primary mechanism underlying the anticancer activity of TAS-103.

Induction of DNA Strand Breaks

TAS-103 dihydrochloride induces multiple types of DNA strand breaks through its interactions with topoisomerases and subsequent cellular responses. The temporal pattern and characteristics of these breaks provide insight into the cascade of events leading to cell death [7] [12].

Single-Strand Break Formation: TAS-103 rapidly induces single-strand breaks in DNA through its interaction with topoisomerase I [7] [12]. These breaks form within minutes of drug exposure and represent the direct result of stabilized topoisomerase I-DNA cleavable complexes [7]. Pulsed-field gel electrophoresis studies demonstrate that single-strand breaks appear immediately upon drug treatment and precede other forms of DNA damage [12]. The formation of these breaks is dependent on topoisomerase I activity and can be prevented by topoisomerase I inhibitors [7].

Double-Strand Break Generation: Double-strand breaks constitute a more severe form of DNA damage induced by TAS-103 through its interaction with topoisomerase II [7] [12]. These breaks also form rapidly, typically within the first hour of drug exposure [12]. The mechanism involves the stabilization of topoisomerase II-DNA cleavable complexes, where both strands of the DNA double helix are cleaved simultaneously but religation is prevented [7]. Double-strand breaks are particularly cytotoxic because they can lead to chromosomal instability and cell death if not properly repaired.

Megabase DNA Fragmentation: At longer exposure times (1-2 hours), TAS-103 induces large-scale DNA fragmentation, generating DNA fragments in the megabase size range [12]. Pulsed-field gel electrophoresis reveals that this fragmentation occurs independently of hydrogen peroxide formation, indicating a direct effect of the drug on DNA structure [12]. This large-scale fragmentation likely results from the accumulation of unrepaired single and double-strand breaks, leading to secondary DNA breakage events [12].

Apoptotic DNA Ladder Formation: The final stage of TAS-103-induced DNA damage involves the formation of characteristic DNA ladders associated with apoptotic cell death [12]. This process typically occurs 4 or more hours after initial drug exposure and requires the activation of caspases and other apoptotic machinery [12]. The DNA ladder formation is preceded by several cellular events including poly(ADP-ribose) polymerase (PARP) hyperactivation, NAD+ depletion, and hydrogen peroxide generation [12].

Mechanistic Cascade: The induction of DNA strand breaks by TAS-103 follows a specific temporal sequence. Initial DNA cleavage by topoisomerases leads to PARP hyperactivation as the cell attempts to repair the damage [12]. This hyperactivation results in NAD+ depletion, which triggers the activation of NAD(P)H oxidase and subsequent generation of reactive oxygen species [12]. The oxidative stress further damages DNA and contributes to the increase in mitochondrial membrane potential and caspase-3 activation [12]. This cascade ultimately leads to apoptotic cell death characterized by extensive DNA fragmentation.

Repair Pathway Interactions: The DNA strand breaks induced by TAS-103 interact with cellular DNA repair pathways in complex ways. The compound's ability to overcome various forms of drug resistance suggests that it may interfere with DNA repair processes beyond simply inducing breaks [11] [10]. Studies with DNA repair-deficient cell lines indicate that homologous recombination pathways are critical for surviving TAS-103-induced DNA damage, explaining why cancer cells with defective DNA repair mechanisms are particularly sensitive to this agent [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

369.1244046 g/mol

Monoisotopic Mass

369.1244046 g/mol

Heavy Atom Count

26

Appearance

Red solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1X260YUP2P

Dates

Last modified: 08-15-2023
1: Yoshida M, Kabe Y, Wada T, Asai A, Handa H. A new mechanism of 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride (TAS-103) action discovered by target screening with drug-immobilized affinity beads. Mol Pharmacol. 2008 Mar;73(3):987-94. Epub 2007 Dec 18. PubMed PMID: 18089836.
2: Fujimoto S. Promising antitumor activity of a novel quinoline derivative, TAS-103, against fresh clinical specimens of eight types of tumors measured by flow cytometric DNA analysis. Biol Pharm Bull. 2007 Oct;30(10):1923-9. PubMed PMID: 17917263.
3: Torigoe T, Izumi H, Wakasugi T, Niina I, Igarashi T, Yoshida T, Shibuya I, Chijiiwa K, Matsuo K, Itoh H, Kohno K. DNA topoisomerase II poison TAS-103 transactivates GC-box-dependent transcription via acetylation of Sp1. J Biol Chem. 2005 Jan 14;280(2):1179-85. Epub 2004 Nov 8. PubMed PMID: 15533934.
4: Shimizu K, Takada M, Asai T, Kuromi K, Baba K, Oku N. Cancer chemotherapy by liposomal 6-[12-(dimethylamino)ethyl]aminol-3-hydroxy-7H-indeno[2,1-clquinolin-7-one dihydrochloride (TAS-103), a novel anti-cancer agent. Biol Pharm Bull. 2002 Oct;25(10):1385-7. PubMed PMID: 12392102.
5: Ishida K, Asao T. Self-association and unique DNA binding properties of the anti-cancer agent TAS-103, a dual inhibitor of topoisomerases I and II. Biochim Biophys Acta. 2002 Jul 18;1587(2-3):155-63. Review. PubMed PMID: 12084457.
6: Tsunoda T, Tanimura H, Yamaue H, Ishimoto K, Kobunai T, Yamada Y. In vitro antitumor activity of TAS-103 against freshly-isolated human colorectal cancer. Anticancer Res. 2001 Nov-Dec;21(6A):3897-902. PubMed PMID: 11911266.
7: Azuma R, Saeki M, Yamamoto Y, Hagiwara Y, Grochow LB, Donehower RC. Metabolism and urinary excretion of a new quinoline anticancer drug, TAS-103, in humans. Xenobiotica. 2002 Jan;32(1):63-72. PubMed PMID: 11820510.
8: Okamoto R, Takano H, Sekikawa T, Tanaka T, Toyada M, Ukon K, Tanimoto K, Kumazaki T, Nishiyama M. Unique action determinants of double acting topoisomerase inhibitor, TAS-103. Int J Oncol. 2001 Nov;19(5):921-7. PubMed PMID: 11604989.
9: Ewesuedo RB, Iyer L, Das S, Koenig A, Mani S, Vogelzang NJ, Schilsky RL, Brenckman W, Ratain MJ. Phase I clinical and pharmacogenetic study of weekly TAS-103 in patients with advanced cancer. J Clin Oncol. 2001 Apr 1;19(7):2084-90. PubMed PMID: 11283142.
10: Etiévant C, Kruczynski A, Barret JM, Perrin D, van Hille B, Guminski Y, Hill BT. F 11782, a dual inhibitor of topoisomerases I and II with an original mechanism of action in vitro, and markedly superior in vivo antitumour activity, relative to three other dual topoisomerase inhibitors, intoplicin, aclarubicin and TAS-103. Cancer Chemother Pharmacol. 2000;46(2):101-13. PubMed PMID: 10972479.
11: Kluza J, Lansiaux A, Wattez N, Mahieu C, Osheroff N, Bailly C. Apoptotic response of HL-60 human leukemia cells to the antitumor drug TAS-103. Cancer Res. 2000 Aug 1;60(15):4077-84. PubMed PMID: 10945613.
12: Padget K, Stewart A, Charlton P, Tilby MJ, Austin CA. An investigation into the formation of N- [2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and 6-[2-(dimethylamino)ethylamino]- 3-hydroxy-7H-indeno[2, 1-C]quinolin-7-one dihydrochloride (TAS-103) stabilised DNA topoisomerase I and II cleavable complexes in human leukaemia cells. Biochem Pharmacol. 2000 Sep 15;60(6):817-21. PubMed PMID: 10930536.
13: Aoyagi Y, Kobunai T, Utsugi T, Wierzba K, Yamada Y. Establishment and characterization of 6-[[2-(Dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride (TAS-103)-resistant cell lines. Jpn J Cancer Res. 2000 May;91(5):543-50. PubMed PMID: 10835500.
14: Ishida K, Asao T. Interaction of a novel antitumor agent TAS-103 with DNA. Nucleic Acids Symp Ser. 1999;(42):129-30. PubMed PMID: 10780413.
15: Minderman H, Wrzosek C, Cao S, Utsugi T, Kobunai T, Yamada Y, Rustum YM. Mechanism of action of the dual topoisomerase-I and -II inhibitor TAS-103 and activity against (multi)drug resistant cells. Cancer Chemother Pharmacol. 2000;45(1):78-84. PubMed PMID: 10647506.
16: Parajuli P, Yano S, Nishioka Y, Nokihara H, Hanibuchi M, Nishimura N, Utsugi T, Sone S. Therapeutic efficacy of a new topoisomerase I and II inhibitor TAS-103, against both P-glycoprotein-expressing and -nonexpressing drug-resistant human small-cell lung cancer. Oncol Res. 1999;11(5):219-24. PubMed PMID: 10608616.
17: Fortune JM, Velea L, Graves DE, Utsugi T, Yamada Y, Osheroff N. DNA topoisomerases as targets for the anticancer drug TAS-103: DNA interactions and topoisomerase catalytic inhibition. Biochemistry. 1999 Nov 23;38(47):15580-6. PubMed PMID: 10569942.
18: Byl JA, Fortune JM, Burden DA, Nitiss JL, Utsugi T, Yamada Y, Osheroff N. DNA topoisomerases as targets for the anticancer drug TAS-103: primary cellular target and DNA cleavage enhancement. Biochemistry. 1999 Nov 23;38(47):15573-9. PubMed PMID: 10569941.
19: Ohyama T, Li Y, Utsugi T, Irie S, Yamada Y, Sato T. A dual topoisomerase inhibitor, TAS-103, induces apoptosis in human cancer cells. Jpn J Cancer Res. 1999 Jun;90(6):691-8. PubMed PMID: 10429663.
20: Aoyagi Y, Kobunai T, Utsugi T, Oh-hara T, Yamada Y. In vitro antitumor activity of TAS-103, a novel quinoline derivative that targets topoisomerases I and II. Jpn J Cancer Res. 1999 May;90(5):578-87. PubMed PMID: 10391099.

Explore Compound Types